molecular formula C22H17N3OS2 B3936149 N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide

N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide

Cat. No. B3936149
M. Wt: 403.5 g/mol
InChI Key: VHFIXQLLOANMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BCA is a thioamide-based compound that has been shown to have potential applications in various fields, including biochemistry, medicinal chemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide involves the inhibition of metalloproteinases. Metalloproteinases are enzymes that play a role in the breakdown of extracellular matrix proteins, which are important for tissue remodeling and repair. By inhibiting the activity of metalloproteinases, this compound can prevent the breakdown of extracellular matrix proteins, which can lead to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of metalloproteinases, leading to the inhibition of tumor growth and metastasis. This compound has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases. In vivo studies have demonstrated that this compound can reduce tumor growth and metastasis in animal models, making it a promising candidate for the development of anti-cancer drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide in lab experiments is its specificity for metalloproteinases. This compound has been shown to selectively inhibit the activity of metalloproteinases, making it a useful tool for studying the role of metalloproteinases in various biological processes. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to prepare solutions of this compound for use in experiments.

Future Directions

There are several future directions for the study of N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide. One direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of the potential use of this compound in the treatment of other diseases, such as inflammatory diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential as a therapeutic agent for the treatment of cancer.

Scientific Research Applications

N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide has been extensively studied for its potential applications in various scientific fields. In biochemistry, this compound has been shown to inhibit the activity of metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. This property makes this compound a potential candidate for the development of anti-cancer drugs. In medicinal chemistry, this compound has been investigated for its potential use as an anti-inflammatory agent. This compound has also been shown to have anti-tumor, anti-angiogenic, and anti-metastatic properties, making it a promising compound for the treatment of cancer.

properties

IUPAC Name

N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3OS2/c1-14-5-4-6-16(13-14)20(26)25-22(27)23-17-11-9-15(10-12-17)21-24-18-7-2-3-8-19(18)28-21/h2-13H,1H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFIXQLLOANMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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